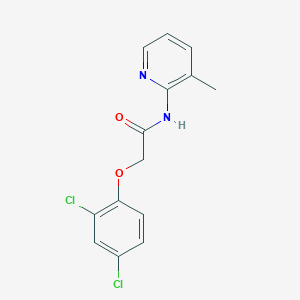![molecular formula C17H16ClNO5S B5692371 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid, also known as CP-690,550, is a chemical compound that has been studied extensively for its potential use in treating autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of certain enzymes that play a key role in the immune system. In
作用機序
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines and other molecules that contribute to autoimmune disease pathology. The specific JAK isoforms targeted by this compound include JAK1 and JAK3, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its therapeutic potential. By inhibiting JAK activity, this compound can reduce the production of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), which are elevated in autoimmune diseases. This compound can also reduce the activation and proliferation of immune cells, such as T cells and B cells, which play a key role in autoimmune disease pathology. Additionally, this compound can reduce the production of antibodies that target self-antigens, which are a hallmark of autoimmune diseases.
実験室実験の利点と制限
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied in preclinical and clinical settings, which provides a wealth of data on its safety and efficacy. Additionally, this compound has a well-defined mechanism of action, which allows for targeted studies on specific signaling pathways and immune cell types. However, this compound also has several limitations, such as its specificity for JAK1 and JAK3 isoforms, which may limit its efficacy in certain autoimmune diseases that involve other cytokines and signaling pathways. Additionally, this compound may have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for research on 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid. One direction is to explore its potential use in combination with other drugs, such as biologic therapies, to improve its efficacy in treating autoimmune diseases. Additionally, further studies are needed to evaluate the long-term safety and efficacy of this compound in humans, as well as its potential use in other autoimmune diseases that involve different cytokines and signaling pathways. Finally, studies are needed to elucidate the off-target effects of this compound and to develop more specific JAK inhibitors that can target other isoforms and signaling pathways.
合成法
The synthesis of 5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid involves several steps, including the reaction of 4-chlorophenyl isothiocyanate with 3-methoxycarbonyl-2-thiophenamine to form the intermediate compound, which is then reacted with 5-oxopentanoic acid to produce the final product. The synthesis method has been optimized to increase the yield and purity of this compound, and several analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to confirm the identity and purity of the compound.
科学的研究の応用
5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid has been extensively studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several preclinical studies have shown that this compound can effectively reduce inflammation and improve disease symptoms in animal models of these diseases. Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans, with promising results.
特性
IUPAC Name |
5-[[4-(4-chlorophenyl)-3-methoxycarbonylthiophen-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-24-17(23)15-12(10-5-7-11(18)8-6-10)9-25-16(15)19-13(20)3-2-4-14(21)22/h5-9H,2-4H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXIUELMJUNIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-chlorophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5692323.png)
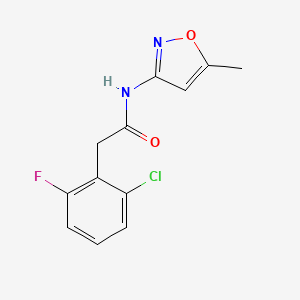
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)acetamide](/img/structure/B5692329.png)
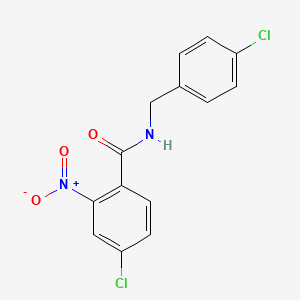
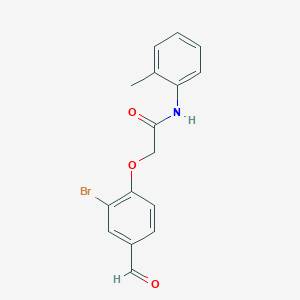
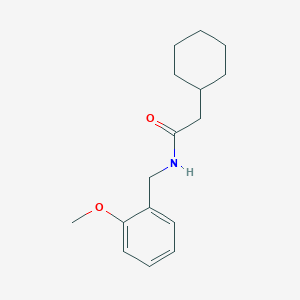

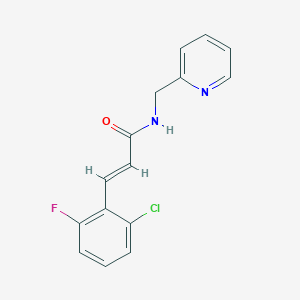
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
